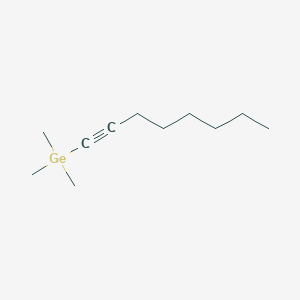
Trimethyl(oct-1-YN-1-YL)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(oct-1-YN-1-YL)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a trimethyl group and an oct-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-1-YL)germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Preparation of the Organolithium Reagent: The oct-1-yn-1-yl group is introduced by reacting oct-1-yne with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).
Formation of the Organogermanium Compound: The organolithium reagent is then reacted with germanium tetrachloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(oct-1-YN-1-YL)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The trimethyl and oct-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce germane derivatives.
Applications De Recherche Scientifique
Trimethyl(oct-1-YN-1-YL)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.
Biology: Research is ongoing to explore its potential biological activities and therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Trimethyl(oct-1-YN-1-YL)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of germanium.
Trimethylstannylacetylene: Contains tin instead of germanium.
Trimethylplumbylacetylene: Contains lead instead of germanium.
Uniqueness
Trimethyl(oct-1-YN-1-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Propriétés
Numéro CAS |
62857-79-8 |
|---|---|
Formule moléculaire |
C11H22Ge |
Poids moléculaire |
226.92 g/mol |
Nom IUPAC |
trimethyl(oct-1-ynyl)germane |
InChI |
InChI=1S/C11H22Ge/c1-5-6-7-8-9-10-11-12(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
PGMFMANPRYBEKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#C[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


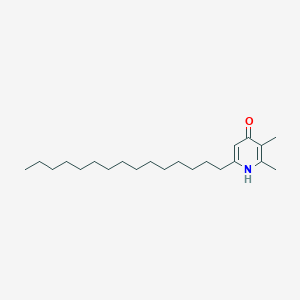
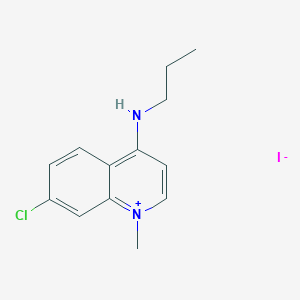
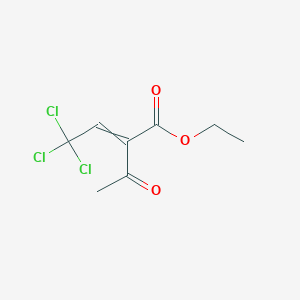
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
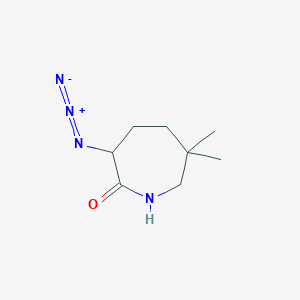

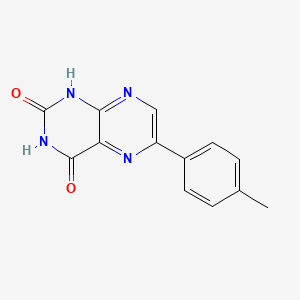
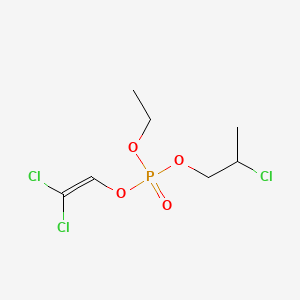
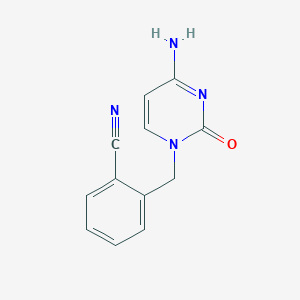
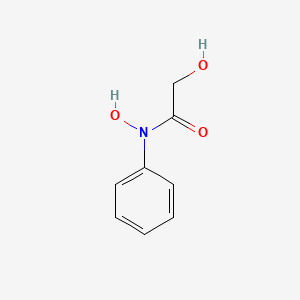
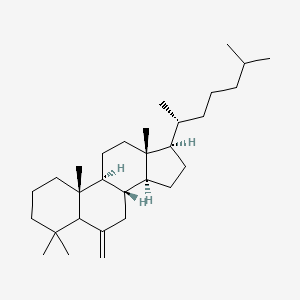
phosphanium](/img/structure/B14501447.png)


